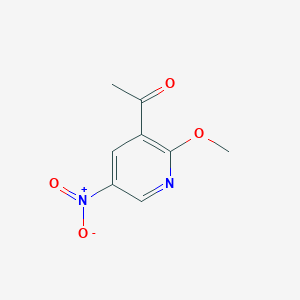
3,4-Dihydro-3-methyl-4-oxo-8-quinazolinecarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-3-methyl-4-oxo-8-quinazolinecarboxaldehyde is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-3-methyl-4-oxo-8-quinazolinecarboxaldehyde typically involves the reaction of anthranilic acid with formamide under specific conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dihydro-3-methyl-4-oxo-8-quinazolinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This can lead to the formation of different derivatives with potential biological activities.
Substitution: Common reagents for substitution reactions include halogens and alkyl groups, which can modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-3-methyl-4-oxo-8-quinazolinecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-3-methyl-4-oxo-8-quinazolinecarboxaldehyde involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Quinazolinone: Known for its broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.
Quinazoline: A parent compound with significant biological activities and minimal side effects.
Uniqueness: 3,4-Dihydro-3-methyl-4-oxo-8-quinazolinecarboxaldehyde stands out due to its specific structure, which allows for unique interactions with biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C10H8N2O2 |
|---|---|
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
3-methyl-4-oxoquinazoline-8-carbaldehyde |
InChI |
InChI=1S/C10H8N2O2/c1-12-6-11-9-7(5-13)3-2-4-8(9)10(12)14/h2-6H,1H3 |
InChI-Schlüssel |
RBJBSWGNWDUQPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C(C=CC=C2C1=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol](/img/structure/B13985757.png)




![4-[[(5-Phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide](/img/structure/B13985781.png)
